molecular formula C12H15N3 B8558470 (4-propan-2-ylquinolin-2-yl)hydrazine

(4-propan-2-ylquinolin-2-yl)hydrazine

Cat. No.: B8558470
M. Wt: 201.27 g/mol
InChI Key: FNJFUYZZASEULX-UHFFFAOYSA-N
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Description

(4-propan-2-ylquinolin-2-yl)hydrazine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of the hydrazinyl group at the 2-position and the isopropyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propan-2-ylquinolin-2-yl)hydrazine typically involves the reaction of 2-chloroquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-Chloroquinoline+Hydrazine HydrateThis compound\text{2-Chloroquinoline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Chloroquinoline+Hydrazine Hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-propan-2-ylquinolin-2-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-propan-2-ylquinolin-2-yl)hydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-propan-2-ylquinolin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-propan-2-ylquinolin-2-yl)hydrazine is unique due to the presence of both hydrazinyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(4-propan-2-ylquinolin-2-yl)hydrazine

InChI

InChI=1S/C12H15N3/c1-8(2)10-7-12(15-13)14-11-6-4-3-5-9(10)11/h3-8H,13H2,1-2H3,(H,14,15)

InChI Key

FNJFUYZZASEULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=CC=CC=C21)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-isopropylquinoline (1.80 g, 8.8 mmol) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 1.41 (d, J=6.74 Hz, 6 H) 3.51-3.76 (m, 1 H) 7.20-7.35 (m, 1 H) 7.44-7.60 (m, 2 H) 7.61-7.79 (m, 1 H) 7.84-8.06 (m, 1 H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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